1-(7Z-hexadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

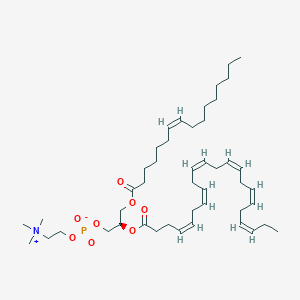

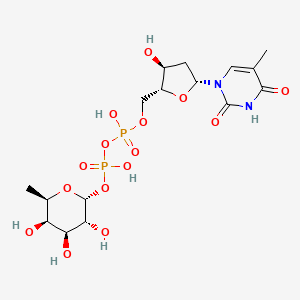

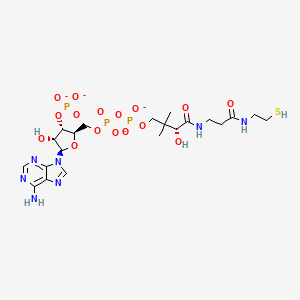

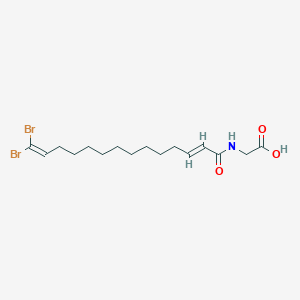

1-(7Z-hexadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the acyl groups at C-1 and C-2 are 7Z-hexadecenoyl and 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl respectively.

Aplicaciones Científicas De Investigación

Mass Spectral Behavior and HPLC Analysis

- Mass Spectral Analysis : Research on phospholipids from marine sponges, including species like 1,2-Di-(4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-docosahexaenoyl-sn-glycero-3-phosphocholine, utilized mass spectrometry techniques like desorption chemical ionization and fast atom bombardment (Dasgupta et al., 1986).

Phase Behavior in Lipid Mixtures

- Lipid Mixtures and Phase Behavior : Studies on lipid mixtures containing docosahexaenoic acid, such as 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, observed phase separation in bilayers and monolayers, with implications for membrane structure and function (Dumaual et al., 2000).

Synthesis and Chemical Properties

- Stereoselective Synthesis : Chemical synthesis of similar lipid mediators, with a focus on stereochemistry and chemical properties, provides insight into the synthetic pathways and potential applications of such molecules (Hong et al., 2019).

Membrane Properties and Functions

- Infrared and X-Ray Measurements : Research on membranes containing polyunsaturated lipids, such as 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, reveals insights into membrane dimensions, molecular order, and hydration properties, which are crucial for understanding cellular functions (Binder & Gawrisch, 2001).

Bioactive Properties and Health Applications

Natural Stereoisomers and Anti-Inflammatory Actions : The identification and characterization of bioactive molecules derived from docosahexaenoic acid, including protectin and resolvin sulfido-conjugates, highlight the potential therapeutic applications in inflammation resolution and tissue regeneration (Dalli et al., 2015).

Synthesis of Novel Phosphatidylcholine Conjugates : The creation of lipophilic phosphatidylcholine containing docosahexaenoic acid and cytotoxic drugs opens avenues for cancer therapy and drug delivery (Zerouga et al., 2002).

Propiedades

Nombre del producto |

1-(7Z-hexadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine |

|---|---|

Fórmula molecular |

C46H78NO8P |

Peso molecular |

804.1 g/mol |

Nombre IUPAC |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-hexadec-7-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C46H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,26-29,33,35,44H,6-7,9,11-13,15,17-19,22,25,30-32,34,36-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,28-26-,29-27-,35-33-/t44-/m1/s1 |

Clave InChI |

LBKAWBGKYHQLFF-MHQMSHEBSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

SMILES canónico |

CCCCCCCCC=CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

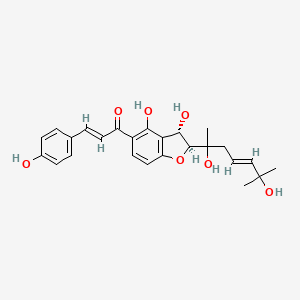

![N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline](/img/structure/B1261713.png)

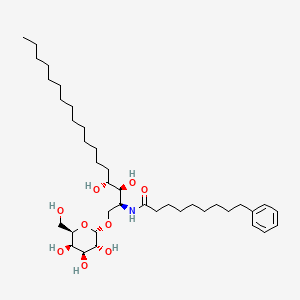

![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)